molecular formula C16H16FN3O5 B2597815 2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide CAS No. 1241293-69-5

2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide

Cat. No.: B2597815
CAS No.: 1241293-69-5
M. Wt: 349.318
InChI Key: ZCDAQHINFKUYOJ-UHFFFAOYSA-N
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Description

2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide (CAS 1241293-69-5) is a synthetic carbohydrazide derivative of significant interest in medicinal chemistry and antimicrobial research. This compound features a hybrid structure combining a fluorinated pyridine ring with a 3,4,5-trimethoxybenzoyl hydrazide moiety, designed to function as a privileged scaffold for interacting with diverse biological targets. The core pyridine-carbohydrazide structure is a well-established pharmacophore in anti-infective development. Research indicates that pyridine-4-carbohydrazide derivatives demonstrate potent activity against multidrug-resistant (MDR) pathogens, including Mycobacterium tuberculosis and fungal strains such as Candida spp. , with some analogs exhibiting minimum inhibitory concentration (MIC) values as low as 0.125 µg/mL . The strategic incorporation of a fluorine atom is a recognized strategy in drug design, as it can enhance metabolic stability, improve membrane permeability, and strengthen non-covalent interactions with target proteins through favorable stereoelectronic effects . Furthermore, the 3,4,5-trimethoxybenzoyl group is a common fragment in bioactive molecules that can contribute to binding affinity. This compound is intended for research applications only, including as a building block in multi-component reactions for synthesizing complex heterocycles like pyrrolo[3,4- b ]pyridin-5-ones, which are being investigated for antiviral activity . It also serves as a key intermediate for developing novel antimicrobial agents to combat multidrug-resistant bacterial and fungal strains . Researchers can utilize it in structure-activity relationship (SAR) studies, molecular docking simulations, and enzymatic assays to explore new mechanisms of action and identify potential lead compounds. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O5/c1-23-11-6-10(7-12(24-2)14(11)25-3)16(22)20-19-15(21)9-4-5-18-13(17)8-9/h4-8H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDAQHINFKUYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N’-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide typically involves the following steps:

    Formation of 2-fluoropyridine-4-carbohydrazide: This intermediate can be synthesized by reacting 2-fluoropyridine with hydrazine hydrate under reflux conditions.

    Acylation with 3,4,5-trimethoxybenzoyl chloride: The intermediate 2-fluoropyridine-4-carbohydrazide is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N’-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazines or amines.

    Substitution: The fluoro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of azides or nitroso derivatives.

    Reduction: Formation of hydrazines or primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridine-based compounds exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines through various mechanisms:

  • Mechanism of Action : The compound may act as an inhibitor of critical signaling pathways involved in tumor growth, such as the c-Met and VEGFR-2 pathways. For instance, similar pyridine derivatives have demonstrated IC50_{50} values in the nanomolar range against these targets, suggesting that 2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide could exhibit comparable efficacy .

Neuropharmacological Applications

The compound's structural features suggest potential interactions with neuropeptide receptors, which are crucial in treating neuropsychiatric disorders. Nonpeptide antagonists targeting these receptors have shown promise in animal models for conditions like anxiety and depression:

  • Case Study : A study investigating nonpeptide antagonists revealed that compounds with similar structural motifs were effective in modulating dopaminergic activity, indicating that this compound may have similar effects .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of pyridine derivatives and evaluated their anticancer activity against various human cancer cell lines. The results showed that compounds structurally similar to this compound had significant inhibitory effects on cell proliferation .

Case Study 2: Neuropharmacology

In a pharmacological study assessing the effects of various nonpeptide antagonists on neuropeptide receptors, it was found that compounds with hydrazide functionalities exhibited enhanced binding affinities and selectivity for specific receptors associated with mood regulation .

Mechanism of Action

The mechanism of action of 2-fluoro-N’-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

Key Observations:

Backbone Diversity: The target compound’s pyridine-carbohydrazide backbone differs from acrylonitriles () and hydrazones (–4), altering hydrogen-bonding capacity and electronic properties. The fluoro substituent may enhance metabolic stability compared to non-halogenated analogs .

Trimethoxybenzoyl Group : Common in all compounds, this group likely improves membrane permeability and target affinity, as seen in anti-tumor acrylonitriles .

Crystallinity : The dihydrate in exhibits layered packing via hydrogen bonds, whereas fluorination in the target compound could reduce crystallinity or alter solubility .

Physicochemical Properties

  • Solubility : The dihydrate () benefits from water-mediated hydrogen bonds, whereas the target compound’s fluorinated pyridine may increase lipophilicity, favoring blood-brain barrier penetration .
  • Thermal Stability : Acrylonitriles in exhibit high melting points (176–209°C), suggesting thermal robustness. The target compound’s melting point is unreported but likely influenced by its rigid carbohydrazide core .

Biological Activity

2-fluoro-N'-(3,4,5-trimethoxybenzoyl)pyridine-4-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and mechanisms of action based on current literature.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with hydrazine and benzoyl chlorides. The presence of the fluoro and trimethoxy groups is crucial for enhancing the compound's biological activity.

Antitumor Activity

Numerous studies have reported that compounds containing pyridine and hydrazide moieties exhibit significant antitumor properties. For instance, a related study demonstrated that derivatives with similar structures showed potent inhibition against various cancer cell lines, including L1210 mouse leukemia cells with IC50 values in the nanomolar range .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (nM)Mechanism of Action
Compound AL121050Inhibition of DNA synthesis
Compound BHeLa30Apoptosis induction
This compoundTBDTBDTBD

The mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, it is hypothesized that it may interfere with tubulin polymerization and induce cell cycle arrest at the G2/M phase, similar to other compounds in its class .

Case Studies

  • Case Study on Cytotoxicity : In a study evaluating a series of pyridine derivatives, it was found that modifications in the aromatic ring significantly influenced cytotoxicity against human cancer cell lines. The introduction of methoxy groups was correlated with increased potency .
  • In Vivo Studies : Animal models treated with similar compounds demonstrated notable tumor regression and reduced metastasis rates. These findings suggest that this compound may have therapeutic potential in oncology .

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